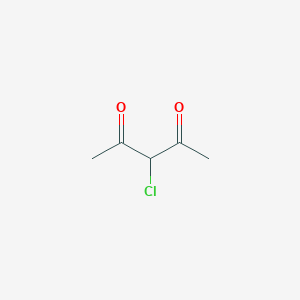

3-Chloropentane-2,4-dione

Description

Properties

IUPAC Name |

3-chloropentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-3(7)5(6)4(2)8/h5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRGXXKFHVJQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061887 | |

| Record name | 2,4-Pentanedione, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear brown-yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Chloro-2,4-pentanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1694-29-7 | |

| Record name | 3-Chloro-2,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropentane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanedione, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pentanedione, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloropentane-2,4-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKV5PX3SLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Chloropentane-2,4-dione synthesis from acetylacetone

An In-depth Technical Guide to the Synthesis of 3-Chloropentane-2,4-dione from Acetylacetone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of this compound, a versatile building block in organic synthesis, from its precursor, acetylacetone. This guide includes detailed experimental protocols, tabulated quantitative data, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

This compound, also known as 3-chloroacetylacetone, is a halogenated β-diketone.[1] The presence of a chlorine atom at the central carbon (C3) position makes it a highly reactive and versatile intermediate for synthesizing a variety of more complex molecules, including heterocyclic compounds like pyrazoles and isoxazoles, which are significant scaffolds in medicinal chemistry.[1][2] The chlorine atom acts as a good leaving group, rendering the C3 carbon susceptible to nucleophilic attack.[1] This guide focuses on its synthesis via the direct chlorination of acetylacetone.

Reaction Overview

The synthesis of this compound is typically achieved by the electrophilic chlorination of acetylacetone (pentane-2,4-dione). Acetylacetone is well-known for its keto-enol tautomerism, existing as an equilibrium mixture of the diketo and enol forms.[3] The chlorination reaction proceeds readily on the electron-rich enol tautomer. A common and effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂).[2]

Quantitative Data

A summary of the physical, chemical, and reaction-related data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1694-29-7 | [4][5] |

| Molecular Formula | C₅H₇ClO₂ | [4][5] |

| Molecular Weight | 134.56 g/mol | [5] |

| Appearance | Clear yellow to brown liquid | [4][6] |

| Boiling Point | 49-52 °C at 18 mmHg | [4][7] |

| Density | 1.192 g/mL at 20 °C | [7] |

| Refractive Index (n²⁰/D) | 1.483 | [4][7] |

| Storage Temperature | 2-8 °C | [4][7] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| Gas Chromatography (GC) | Purity ≥97.5% | [6] |

| Infrared (IR) Spectrum | Conforms to structure | [6] |

| ¹H NMR | Data available from suppliers | [8] |

| Mass Spectrometry (MS) | Data available in NIST WebBook | [9] |

Table 3: Synthesis Reaction Parameters

| Parameter | Value / Reagent | Reference(s) |

| Starting Material | Acetylacetone (Pentane-2,4-dione) | [2] |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | [2] |

| Reported Yield | Up to 92.1% | [4] |

Reaction Mechanism and Experimental Workflow

The synthesis involves the electrophilic attack of a chlorine source on the enol form of acetylacetone. The workflow follows a standard sequence of reaction, workup, and purification.

Reaction Mechanism

The chlorination of acetylacetone with sulfuryl chloride proceeds through the enol intermediate, which is the predominant tautomer. The enol's carbon-carbon double bond is nucleophilic and attacks the electrophilic chlorine atom of sulfuryl chloride. Subsequent loss of a proton and the byproducts (HCl and SO₂) yields the final product.

Caption: Reaction mechanism of acetylacetone chlorination.

Experimental Workflow

The overall experimental process involves the controlled addition of the chlorinating agent to the starting material, followed by quenching, extraction, and purification to isolate the final product.

Caption: General experimental workflow for synthesis.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established chemical principles for the chlorination of β-dicarbonyl compounds.[2]

Materials and Equipment:

-

Acetylacetone (pentane-2,4-dione)

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM) or other suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet connected to a bubbler (to vent HCl and SO₂ gas to a scrubbing solution, e.g., NaOH solution), dissolve acetylacetone (1.0 eq) in an appropriate volume of dry dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add sulfuryl chloride (1.0-1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 5-10 °C during the addition. The reaction is exothermic and evolves gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until monitoring by TLC or GC indicates the consumption of the starting material.

-

Workup: Carefully pour the reaction mixture into a beaker containing ice-cold water or crushed ice to quench the reaction. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (caution: gas evolution), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear yellow to brown liquid.[4][6] Collect the fraction boiling at approximately 49-52 °C / 18 mmHg.[4][7]

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.

-

The reaction evolves toxic gases (HCl and SO₂). Ensure proper scrubbing of the off-gas.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound from acetylacetone via chlorination with sulfuryl chloride is an efficient and high-yielding process.[2][4] The product is a valuable intermediate for further synthetic transformations, particularly in the fields of medicinal chemistry and materials science. The protocol and data provided in this guide offer a comprehensive resource for researchers planning to perform this synthesis.

References

- 1. This compound | 1694-29-7 | Benchchem [benchchem.com]

- 2. investigacion.unirioja.es [investigacion.unirioja.es]

- 3. Acetylacetone - Wikipedia [en.wikipedia.org]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | CAS 1694-29-7 [matrix-fine-chemicals.com]

- 6. 3-Chloro-2,4-pentanedione, 98% 100 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 3-氯-2,4-戊二酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Chloro-2,4-pentanedione | C5H7ClO2 | CID 74328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Chloro-2,4-pentanedione [webbook.nist.gov]

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloropentane-2,4-dione

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-chloropentane-2,4-dione, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, outlines experimental methodologies, and presents logical workflows to facilitate a deeper understanding and application of this compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound (CAS No: 1694-29-7) are summarized below. These values have been compiled from various chemical and safety data sources.[1][2][3][4][5][6][7][8][9][10]

| Property | Value |

| Molecular Formula | C5H7ClO2[1][2][7][11] |

| Molecular Weight | 134.56 g/mol [2][3][7][12] |

| Appearance | Clear yellow to very deep brown liquid[1][4][5][11] |

| Melting Point | -15 °C[1][4][5][13] |

| Boiling Point | 49-52 °C at 18 mmHg[1][5][6][8] |

| Density | 1.149 g/cm³[1]; 1.1921 g/mL at 20 °C[5][6][8] |

| Solubility in Water | 7.65 g/L[1][4][5] |

| Refractive Index (n20/D) | 1.483[1][5][6][8] |

| Flash Point | 12.2 °C[1]; 56 °C (closed cup)[4][12] |

| pKa (Predicted) | 6.77 ± 0.46[1][5] |

| LogP | 0.77180[1] |

| Vapor Pressure | 0.0215 mmHg at 25°C[1]; 15 hPa at 20 °C[4][5] |

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features |

| ¹H NMR | Spectra available, providing information on proton environments.[2] |

| ¹³C NMR | Spectra available for understanding the carbon framework.[2] |

| Mass Spectrometry (GC-MS) | Data available, showing fragmentation patterns for structural elucidation.[2][3] |

| Infrared (IR) Spectroscopy | Conforms to the expected spectrum for this structure.[2][11] |

| Raman Spectroscopy | Data available.[2] |

Synthesis and Reactivity

Synthesis

A common method for the synthesis of this compound involves the direct chlorination of acetylacetone.[5]

Caption: A simplified workflow for the synthesis of this compound.

Reactivity and Stability

This compound is stable under recommended storage conditions (2-8°C, in a dry, well-ventilated place).[1][4][5][6][8] It is incompatible with strong bases.[4] Hazardous decomposition products upon combustion include carbon oxides and hydrogen chloride gas.[4] The tautomeric properties of 3-chloro-2,4-pentanedione have been studied, indicating it exists in tautomeric forms.[5][6][8]

Experimental Protocols

General Procedure for Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows, based on the reaction of acetylacetone with a chlorinating agent.[5]

-

Reaction Setup : A temperature-controlled reaction vessel is required, capable of maintaining a temperature of approximately 15°C. The system should allow for the continuous introduction of reactants.

-

Reactant Introduction : Acetylacetone is introduced into the reaction system at a controlled flow rate. Simultaneously, chlorine gas is introduced at a stoichiometric flow rate.

-

Reaction Control : The reaction time is carefully controlled to ensure optimal conversion and minimize side product formation.

-

Work-up and Purification : The crude product is typically purified by distillation under reduced pressure.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a spectrometer (e.g., Bruker AM-270) using a suitable deuterated solvent, such as chloroform-d (CDCl₃).[2]

-

Mass Spectrometry (MS) : Gas chromatography-mass spectrometry (GC-MS) is commonly used. The sample is introduced into a GC for separation, and the eluting components are subsequently ionized (e.g., by electron ionization) and analyzed by a mass spectrometer.[2][3]

-

Infrared (IR) Spectroscopy : IR spectra can be obtained using an FTIR spectrometer. For liquid samples like this compound, this can be done using a capillary cell (neat).[2]

Biological Activity and Applications

Currently, there is limited information available on the specific biological signaling pathways directly involving this compound. Its primary use is as a chemical intermediate and building block in organic synthesis.[1][5][6][14] For instance, it has been used in the synthesis of tetrathiafulvenyl-acetylacetonate (TTFSacacH), a precursor to redox-active ligands.[1][5][6][14]

While derivatives of diones, such as thiazolidine-2,4-diones and 4-amino-3-chloro-1H-pyrrole-2,5-diones, have been investigated for their anticancer and antimicrobial activities, this is not a direct activity of this compound itself but rather of more complex molecules synthesized from related starting materials.[15][16][17][18]

Caption: Logical relationship of this compound as a chemical intermediate.

Safety and Handling

This compound is a flammable liquid and an irritant.[2][4] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[4] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1][4][5][6][8]

References

- 1. This compound|lookchem [lookchem.com]

- 2. 3-Chloro-2,4-pentanedione | C5H7ClO2 | CID 74328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-2,4-pentanedione [webbook.nist.gov]

- 4. 3-CHLORO-2,4-PENTANEDIONE - Safety Data Sheet [chemicalbook.com]

- 5. 3-CHLORO-2,4-PENTANEDIONE | 1694-29-7 [chemicalbook.com]

- 6. 3-氯-2,4-戊二酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CAS 1694-29-7 [matrix-fine-chemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3-Chloro-2,4-pentanedione [webbook.nist.gov]

- 10. scbt.com [scbt.com]

- 11. 3-Chloro-2,4-pentanedione, 98% 100 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. 3-Chloro-2,4-pentanedione | 1694-29-7 | FC35362 [biosynth.com]

- 13. echemi.com [echemi.com]

- 14. 3-氯-2,4-戊二酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

3-Chloropentane-2,4-dione CAS number 1694-29-7

An In-depth Technical Guide to 3-Chloropentane-2,4-dione (CAS: 1694-29-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also widely known by its common synonym 3-chloroacetylacetone, is a halogenated β-diketone with the CAS number 1694-29-7.[1][2] This compound is a valuable and versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and novel materials.[3][4] Its chemical utility is largely defined by two key structural features: the presence of a reactive chlorine atom at the central carbon (C3) and its existence in a keto-enol tautomeric equilibrium.[2]

The chlorine atom acts as a good leaving group, rendering the C3 position highly susceptible to nucleophilic attack and substitution, which allows for the straightforward synthesis of more complex molecules.[2] Furthermore, like its parent compound acetylacetone, this compound exhibits keto-enol tautomerism, a phenomenon that significantly influences its reactivity and has been the subject of spectroscopic and computational studies.[2][5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols.

Chemical and Physical Properties

This compound is typically a clear yellow to brown liquid.[3][5] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇ClO₂ | [4][5][6] |

| Molecular Weight | 134.56 g/mol | [1][5][7] |

| Appearance | Clear yellow to very deep brown liquid | [3][5][8] |

| Melting Point | -15 °C | [4][5][6] |

| Boiling Point | 49-52 °C @ 18 mmHg | [4][5][7] |

| Density | 1.179 - 1.1921 g/mL at 20-25 °C | [5][7][9] |

| Refractive Index | n20/D 1.483 | [5][7][8] |

| Flash Point | 54-56 °C (129.2-132.8 °F) - closed cup | [5][7][10] |

| Water Solubility | 7.65 g/L (at 20 °C) | [5][6][9] |

| Vapor Pressure | 15 hPa @ 20 °C | [5][6][9] |

| pKa (Predicted) | 6.77 ± 0.46 | [4][5] |

| Storage Temperature | 2-8 °C | [6][7][10] |

Identifiers and Spectral Data

Consistent identification is crucial in research and development. The primary identifiers for this compound are listed below. Spectral data, including mass spectrometry and NMR, are available through public databases such as the NIST WebBook and PubChem.[1][11]

| Identifier | Value | Source(s) |

| CAS Number | 1694-29-7 | [1][5][7] |

| EC Number | 216-902-4 | [1][6][10] |

| UNII | XKV5PX3SLJ | [1][4][5] |

| SMILES | CC(=O)C(C(=O)C)Cl | [1][3][7] |

| InChI | InChI=1S/C5H7ClO2/c1-3(7)5(6)4(2)8/h5H,1-2H3 | [1][3][7] |

| InChIKey | VLRGXXKFHVJQOL-UHFFFAOYSA-N | [1][2][7] |

Reactivity and Tautomerism

The chemical behavior of this compound is dominated by the interplay of its dicarbonyl structure and the chloro-substituent.

Keto-Enol Tautomerism Like other β-dicarbonyl compounds, it exists as an equilibrium mixture of its keto and enol forms.[2] The electron-withdrawing nature of the chlorine atom influences this equilibrium.[2] Gas electron diffraction (GED) studies have shown that in the gas phase at 269 K, the compound exists entirely in its enol form, stabilized by an intramolecular hydrogen bond.[2][12]

Caption: Keto-Enol tautomerism of this compound.

Reactivity at C3 Position The introduction of a chlorine atom at the C3 position is a critical structural feature that dictates its reactivity.[2] The chlorine atom is a good leaving group, which makes the central carbon atom electrophilic and highly susceptible to nucleophilic substitution reactions.[2] This enhanced reactivity makes the compound a versatile precursor for synthesizing a wide range of more complex molecules and heterocyclic systems.[2]

Experimental Protocols

General Synthesis via Chlorination of Acetylacetone A common method for producing this compound is through the direct chlorination of acetylacetone.[5] A representative solvent-free, continuous flow process has been described.[5]

Methodology:

-

System Setup: A temperature-controlled reaction system is established with the pressure adjusted to 1-2 atm.[5]

-

Reactant Introduction: Acetylacetone is introduced continuously via a metering pump at a flow rate of 1 mol/h, and chlorine gas is introduced at a flow rate of 1.0 mol/h.[5]

-

Temperature Control: The initial reaction temperature is maintained at 15°C. During the reaction, the temperature at the reactor outlet gradually increases to 35°C.[5]

-

Reaction Time: The contact time for the continuous reaction is strictly controlled to 20 seconds.[5]

-

Yield: The process demonstrates a reaction selectivity of 83.1% and a quantitative yield of 79.2% based on gas phase analysis after 1 hour of operation.[5]

Caption: Continuous flow synthesis of this compound.

Applications in Synthesis

The unique reactivity of this compound makes it a valuable building block in various synthetic pathways.

-

Precursor for Redox-Active Ligands: A primary application is in the synthesis of tetrathiafulvenyl-acetylacetonate (TTFSacacH), which is a precursor to novel redox-active ligands for creating advanced materials and metal complexes.[4][5][7][10]

-

Heterocyclic Chemistry: It is a crucial reactant in the preparation of important heterocyclic scaffolds like thiazoles (via Hantzsch synthesis), pyrazoles, and isoxazoles, which are significant in medicinal chemistry.[2]

-

Pharmaceutical and Agrochemical Intermediate: Its ability to undergo nucleophilic addition and condensation reactions makes it a versatile intermediate in the broader production of pharmaceuticals and agrochemicals.[3]

Caption: Key synthetic applications of this compound.

Safety and Handling

This compound is a flammable and irritating compound that requires careful handling.

GHS Hazard Information:

| Category | Code(s) | Description | Source(s) |

| Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark) | [5] | |

| Signal Word | Warning | [5][7][10] | |

| Hazard Statements | H226, H315, H319, H335 | Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1][5][7] |

| Precautionary Statements | P210, P261, P280, P302+P352, P305+P351+P338, P403+P235 | Keep away from heat/sparks. Avoid breathing vapors. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water. Store in a well-ventilated place. Keep cool. | [5][6][8] |

Handling and Storage:

-

Handling: Use in a well-ventilated area.[6][13] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[6][10] Avoid contact with skin and eyes, and avoid inhalation of vapor or mist.[6] Keep away from heat, sparks, and open flames.[6] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6][13]

-

Storage: Store in a cool place, with a recommended storage temperature of 2-8°C.[6][7][8] Keep containers tightly closed in a dry and well-ventilated area.[6][13]

-

Incompatible Materials: Avoid contact with strong bases and strong oxidizing agents.[6][9]

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[6]

-

Inhalation: Move person to fresh air. If breathing is difficult, seek medical attention.[9]

References

- 1. 3-Chloro-2,4-pentanedione | C5H7ClO2 | CID 74328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1694-29-7 | Benchchem [benchchem.com]

- 3. CAS 1694-29-7: 3-Chloro-2,4-pentanedione | CymitQuimica [cymitquimica.com]

- 4. This compound|lookchem [lookchem.com]

- 5. 3-CHLORO-2,4-PENTANEDIONE | 1694-29-7 [chemicalbook.com]

- 6. 3-CHLORO-2,4-PENTANEDIONE - Safety Data Sheet [chemicalbook.com]

- 7. 3-Chloro-2,4-pentanedione 97 1694-29-7 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-Chloro-2,4-pentanedione 97 1694-29-7 [sigmaaldrich.com]

- 11. 3-Chloro-2,4-pentanedione [webbook.nist.gov]

- 12. Tautomeric properties and gas-phase structure of 3-chloro-2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

Spectroscopic and Structural Elucidation of 3-Chloropentane-2,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Chloropentane-2,4-dione, a halogenated β-diketone. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for these analyses. This document is intended to serve as a comprehensive resource for the identification, characterization, and application of this compound in research and development.

Spectroscopic Data

The structural characterization of this compound is supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, which can exist in keto and enol tautomeric forms, NMR is crucial for understanding its structural dynamics.[1]

¹H NMR Data

The proton NMR spectrum of this compound in its enol form has been a subject of computational studies. The calculated chemical shift for the enolic proton is notably high, indicating strong intramolecular hydrogen bonding.[2]

| Proton | Calculated Chemical Shift (ppm) | Multiplicity | Notes |

| Enolic OH | ~15.5 | Singlet (broad) | The significant downfield shift is characteristic of a strong intramolecular hydrogen bond in the enol tautomer.[2] |

| Methyl (CH₃) | ~2.2 | Singlet | Two equivalent methyl groups in the enol form. |

| Methine (CH) | Not applicable in enol form | - | The α-carbon is part of the C=C double bond. |

¹³C NMR Data

The carbon NMR spectrum provides insight into the different carbon environments within the molecule.

| Carbon | Typical Chemical Shift Range (ppm) | Notes |

| Carbonyl (C=O) | 200-210 | Ketonic form. |

| α-Carbon (CHCl) | 60-70 | Ketonic form, attached to chlorine. |

| Methyl (CH₃) | 25-35 | Ketonic form. |

| Enolic (C=C) | 95-105 | Enol form, carbon attached to chlorine. |

| Enolic (C=C-OH) | 185-195 | Enol form, carbon double bonded to the hydroxyl-bearing carbon. |

| Methyl (CH₃) | 20-30 | Enol form. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for its carbonyl groups and, in the enol form, for the hydroxyl and carbon-carbon double bonds.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching (in enol form, intramolecularly hydrogen-bonded) |

| ~2950 | C-H | Stretching (methyl groups) |

| ~1720 | C=O | Stretching (keto form) |

| ~1620 | C=C | Stretching (enol form) |

| ~1420 | C-H | Bending (methyl groups) |

| ~912 | C-C | Stretching |

| Below 800 | C-Cl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| m/z | Proposed Fragment | Notes |

| 134/136 | [C₅H₇ClO₂]⁺ | Molecular ion peak (M⁺). The presence of the M+2 peak with an intensity ratio of approximately 3:1 confirms the presence of one chlorine atom. |

| 99 | [C₅H₇O₂]⁺ | Loss of Cl radical. |

| 84 | [C₄H₄O₂]⁺ | Loss of HCl and a methyl radical. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a common fragment for acetyl-containing compounds. This is often the base peak. |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[3]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

-

A background spectrum of the clean KBr/NaCl plates is recorded.

-

The sample is applied to the plates.

-

The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is typically used for the analysis of volatile compounds like this compound.

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

Visualizations

Synthesis Workflow

The synthesis of this compound can be achieved through the chlorination of pentane-2,4-dione (acetylacetone).

Caption: Synthesis of this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Spectroscopic characterization workflow.

Mass Spectrometry Fragmentation Pathway

The fragmentation of the molecular ion of this compound in the mass spectrometer can be visualized as follows.

Caption: Fragmentation of this compound.

References

In-Depth Technical Guide: Stability and Storage of 3-Chloropentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloropentane-2,4-dione (CAS No. 1694-29-7). The information is compiled from publicly available safety data sheets and general chemical knowledge to ensure safe handling, maintain compound integrity, and support reproducible research outcomes.

Chemical Stability Profile

Key Stability Characteristics:

-

Thermal Stability: The compound is sensitive to heat. Elevated temperatures can lead to decomposition. It is a flammable liquid and should be kept away from heat, sparks, and open flames.[1] Under fire conditions, hazardous decomposition products include toxic carbon oxides (CO, CO₂) and hydrogen chloride gas.[1]

-

Reactivity with Bases: this compound is incompatible with strong bases.[1] The presence of the chlorine atom on the α-carbon between the two carbonyl groups makes it susceptible to nucleophilic substitution or elimination reactions in the presence of a strong base.

-

Light Sensitivity: While specific photostability studies are not available, it is general good practice for halogenated organic compounds to be stored protected from light to prevent potential photodegradation.

-

Moisture Sensitivity: As with many reactive organic compounds, it is advisable to protect this compound from moisture to prevent potential hydrolysis, although specific data on its hydrolytic stability is not available.

Recommended Storage and Handling Conditions

To ensure the long-term integrity and stability of this compound, the following storage and handling conditions are recommended based on information from multiple safety data sheets.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[2] | To minimize thermal degradation and maintain stability. |

| Atmosphere | Store in a dry and well-ventilated place. | To prevent moisture-related degradation and ensure safe handling of vapors. |

| Container | Keep container tightly closed. | To prevent contamination, evaporation, and exposure to moisture and air. |

| Light Exposure | Store protected from light (general recommendation). | To prevent potential photodegradation. |

| Incompatibilities | Avoid strong bases, heat, flames, and sparks.[1] | To prevent chemical reactions, decomposition, and fire hazards. |

Proposed Experimental Protocol for Forced Degradation Studies

For researchers needing to develop a stability-indicating analytical method, a forced degradation study is essential. The following is a generalized protocol based on ICH guidelines, which would need to be optimized for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Objective: To identify potential degradation products and establish a stability-indicating analytical method for this compound.

Analytical Method: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point for separating the parent compound from its potential degradation products. Gas chromatography (GC) could also be a viable technique for this volatile compound.

Forced Degradation Conditions:

-

Acid Hydrolysis:

-

Treat a solution of this compound in a suitable solvent (e.g., acetonitrile/water) with 0.1 M HCl.

-

Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours), sampling at each time point.

-

Neutralize the sample before analysis.

-

-

Base Hydrolysis:

-

Treat a solution of this compound with 0.1 M NaOH at room temperature.

-

Due to its high reactivity with bases, monitor the reaction closely at short time intervals (e.g., 5, 15, 30, 60 minutes).

-

Neutralize the sample before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).

-

-

Thermal Degradation:

-

Expose solid this compound to dry heat at a temperature below its boiling point (e.g., 60°C or 80°C) for an extended period.

-

Also, reflux a solution of the compound in a suitable solvent.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control, using the developed analytical method (e.g., HPLC or GC).

-

Assess the peak purity of the parent compound in the stressed samples to ensure the method is stability-indicating.

-

Characterize any significant degradation products using techniques such as mass spectrometry (MS).

Visualizations

Caption: Logical relationship between storage conditions and the stability of this compound.

Caption: Experimental workflow for a forced degradation study of this compound.

References

Methodological & Application

Application Notes and Protocols: 3-Chloropentane-2,4-dione as a Precursor for Novel Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-chloropentane-2,4-dione as a versatile precursor for the synthesis of novel ligands, particularly heterocyclic compounds and Schiff bases, with potential applications in drug discovery and materials science. Detailed experimental protocols and an overview of the biological significance of the resulting ligand classes are presented.

Introduction

This compound, also known as 3-chloroacetylacetone, is a reactive β-diketone that serves as a valuable building block in organic synthesis. The presence of a chlorine atom at the central carbon of the pentane-2,4-dione backbone renders it susceptible to nucleophilic substitution, making it an ideal starting material for the synthesis of a variety of substituted ligands. Its ability to react with various nucleophiles allows for the construction of diverse molecular scaffolds, including thiazoles, pyrazoles, isoxazoles, and Schiff bases. These ligand classes are of significant interest due to their wide range of biological activities and their capacity to form stable complexes with various metal ions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for handling, storage, and reaction setup.

| Property | Value |

| Molecular Formula | C₅H₇ClO₂ |

| Molecular Weight | 134.56 g/mol |

| Appearance | Clear yellow to very deep brown liquid[1] |

| Boiling Point | 49-52 °C at 18 mmHg[2] |

| Density | 1.1921 g/mL at 20 °C[2] |

| Refractive Index | n20/D 1.483 (lit.)[2] |

| Solubility | 7.65 g/L in water[1] |

| Storage Temperature | 2-8°C[1] |

Synthesis of Novel Ligands from this compound

The reactivity of the chlorine atom in this compound as a good leaving group facilitates its use in various condensation and substitution reactions to form novel ligands.[3]

Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings by reacting an α-haloketone with a thioamide.[3] In this case, this compound serves as the α-haloketone component.

Experimental Protocol: Synthesis of 4,5-Dimethyl-2-substituted-thiazoles

This protocol describes a general procedure for the synthesis of 4,5-dimethyl-2-substituted-thiazoles from this compound and a suitable thioamide.

Materials:

-

This compound

-

Thioamide (e.g., thiourea, thioacetamide, or a substituted thiobenzamide)

-

Ethanol (absolute)

-

Sodium bicarbonate (5% aqueous solution)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.

-

Add the desired thioamide (1.1 eq.) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the crude product.

-

Neutralize the mixture by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with deionized water to remove any inorganic salts.

-

Dry the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4,5-dimethyl-2-substituted-thiazole.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Reaction Workflow:

Synthesis of Pyrazole Derivatives

Pyrazole moieties can be synthesized by the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. While a direct protocol for this compound was not explicitly found, a closely related procedure using a hydrazono-pentane-2,4-dione intermediate provides a reliable synthetic route.[1][2]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazoles

This two-step protocol first involves the formation of a hydrazone intermediate from a substituted aniline and acetylacetone, followed by cyclization with hydrazine to form the pyrazole ring. A similar approach can be adapted starting from this compound.

Step 1: Synthesis of the Hydrazono Intermediate (Conceptual Adaptation)

While the cited literature starts with acetylacetone and an aniline to form a hydrazone, a plausible adaptation for this compound would involve its reaction with a substituted hydrazine.

Step 2: Synthesis of 4-Substituted-3,5-dimethyl-1H-pyrazole

Materials:

-

3-(2-Arylhydrazono)pentane-2,4-dione (or conceptually, the product from Step 1)

-

Hydrazine hydrate

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve the 3-(2-arylhydrazono)pentane-2,4-dione derivative (1.0 eq.) in glacial acetic acid.[1][2]

-

Concentrate the reaction mixture by removing the solvent under reduced pressure.

-

Allow the mixture to cool, which should induce the precipitation of the solid product.[1][2]

-

Filter the solid, wash it with a small amount of cold ethanol, and dry it.

-

Recrystallize the crude product from ethanol to obtain the purified 4-substituted-3,5-dimethyl-1H-pyrazole.[1][2]

-

Characterize the final product using appropriate analytical techniques.

Reaction Scheme:

Synthesis of Isoxazole Derivatives

Isoxazoles can be prepared from 1,3-dicarbonyl compounds by reaction with hydroxylamine.[4]

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

This protocol outlines the synthesis of 3,5-dimethylisoxazole from this compound.

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Potassium hydroxide (40% aqueous solution)

-

Ethanol

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

-

Add 40% aqueous potassium hydroxide solution to the mixture.

-

Reflux the reaction mixture for approximately 12 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into crushed ice and extract with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 3,5-dimethylisoxazole.

-

Characterize the product by analytical methods.

Logical Flow of Isoxazole Synthesis:

References

Protocol for the Chlorination of 2,4-Pentanedione to Synthesize 3-Chloro-2,4-pentanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-chloro-2,4-pentanedione via the chlorination of 2,4-pentanedione (acetylacetone). The primary method detailed is a solvent-free approach, offering an efficient and more environmentally benign alternative to traditional solvent-based chlorinations. This document includes a summary of reaction parameters, a step-by-step experimental protocol, and a discussion of the underlying chemical principles. All quantitative data is presented in a structured table, and the experimental workflow is visualized using a DOT language diagram.

Introduction

3-Chloro-2,4-pentanedione is a valuable synthetic intermediate used in the preparation of various heterocyclic compounds and as a precursor for novel redox-active ligands. The chlorination of the active methylene group in β-dicarbonyl compounds like 2,4-pentanedione is a fundamental transformation in organic synthesis. This protocol focuses on a continuous, solvent-free gas-liquid phase reaction, which has been shown to provide good selectivity and yield for the desired monochlorinated product.

Data Presentation

| Parameter | Value | Reference |

| Reactants | 2,4-Pentanedione, Chlorine Gas | [1] |

| Reaction Type | Solvent-free, continuous flow | [1] |

| Temperature | Initial: 15°C; Reactor Outlet: up to 35°C | [1] |

| Pressure | 1-2 atm | [1] |

| Flow Rate (2,4-pentanedione) | 1 mol/h | [1] |

| Flow Rate (Chlorine) | 1.0 mol/h | [1] |

| Reaction Time | 20 seconds | [1] |

| Selectivity | 83.1% | [1] |

| Quantitative Yield | 79.2% | [1] |

| Product Boiling Point | 49-52 °C at 18 mmHg | |

| Product Density | 1.1921 g/mL at 20 °C | |

| Product Refractive Index | n20/D 1.483 |

Experimental Protocol

Materials and Equipment

-

2,4-Pentanedione (acetylacetone), purity >99%

-

Chlorine gas, purity >99.5%

-

Continuous flow reactor system with temperature and pressure control

-

Metering pumps for liquid and gas delivery

-

Gas-liquid separator

-

Round-bottom flask

-

Vacuum distillation apparatus

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-gas respirator, and chemical-resistant gloves.

Procedure

1. Reaction Setup:

-

Assemble the continuous flow reactor system in a well-ventilated fume hood.

-

Ensure the system is clean, dry, and leak-tight.

-

Set the temperature control for the reactor to maintain an initial temperature of 15°C.[1]

-

Adjust the system pressure to 1-2 atm.[1]

2. Chlorination Reaction:

-

Using a metering pump, continuously introduce 2,4-pentanedione into the reactor at a flow rate of 1 mol/h.[1]

-

Simultaneously, introduce chlorine gas into the reactor at a flow rate of 1.0 mol/h using a mass flow controller.[1]

-

Strictly control the residence time within the reactor to 20 seconds to favor the formation of the monochlorinated product.[1]

-

During the reaction, the temperature at the reactor outlet may gradually increase to approximately 35°C.[1]

3. Work-up and Purification:

-

The reaction mixture exiting the reactor is passed through a gas-liquid separator to remove unreacted chlorine gas and hydrogen chloride byproduct. The off-gas should be directed through a scrubber containing a sodium hydroxide solution.

-

Collect the crude liquid product, which is primarily 3-chloro-2,4-pentanedione.

-

The crude product is then purified by vacuum distillation.[2]

-

Set up a vacuum distillation apparatus and transfer the crude product to the distillation flask.

-

Reduce the pressure to approximately 18 mmHg and heat the flask.

-

Collect the fraction boiling between 49-52 °C.

4. Product Characterization:

-

The purified 3-chloro-2,4-pentanedione should be a clear, light yellow to amber liquid.[3]

-

Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Signaling Pathways and Experimental Workflows

Caption: Experimental Workflow for the Chlorination of 2,4-Pentanedione.

Reaction Mechanism

The chlorination of 2,4-pentanedione proceeds via an electrophilic substitution reaction on the enol tautomer of the dicarbonyl compound.

Caption: Mechanism of Electrophilic Chlorination of 2,4-Pentanedione.

Safety Precautions

-

This procedure must be carried out in a well-ventilated fume hood.

-

Chlorine gas is highly toxic and corrosive. Handle with extreme caution and ensure appropriate scrubbing of the off-gas.

-

2,4-Pentanedione and 3-chloro-2,4-pentanedione are flammable and irritants. Avoid contact with skin and eyes.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. An acid-gas respirator is recommended when working with chlorine gas.

-

Take precautions against static discharge, as the organic compounds are flammable.

References

Application Notes and Protocols for the Quantitative Analysis of 3-Chloropentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Chloropentane-2,4-dione in various sample matrices. The protocols described are based on established analytical techniques and have been adapted to suit the physicochemical properties of the target analyte. Due to a lack of publicly available, validated quantitative methods specifically for this compound, the following protocols and performance data are based on validated methods for the analogous compound, pentane-2,4-dione (acetylacetone). These methods are expected to be readily adaptable with minimal optimization.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Application Note:

This HPLC method is suitable for the quantification of this compound in solution-based samples, such as reaction mixtures, process streams, and formulation bases. The method utilizes a reversed-phase C18 column and UV detection, providing a robust and reliable analytical procedure. The presence of the chromophoric dione functional group allows for sensitive detection at 270 nm.

Method Performance (Adapted from a validated method for Acetylacetone[1]):

| Parameter | Value |

| Linearity Range | 0.01 - 50.00 mg/L |

| Correlation Coefficient (r²) | > 0.9999 |

| Limit of Detection (LOD) | 0.05 mg/L[2] |

| Limit of Quantification (LOQ) | 0.21 mg/L[2] |

| Accuracy (Recovery) | 99.00% - 101.50% |

| Precision (RSD) | < 1.0% |

Experimental Protocol:

a. Materials and Reagents:

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Monosodium phosphate

-

Phosphoric acid (for pH adjustment)

-

Methanol (for cleaning)

b. Instrumentation:

-

HPLC system with a UV-Vis detector

-

Agilent Eclipse XDB-C18 column (150 mm x 4.6 mm, 5 µm) or equivalent[1]

-

Data acquisition and processing software

c. Chromatographic Conditions:

-

Mobile Phase: Tetrahydrofuran:Water (15:85, v/v) containing 0.1 M Monosodium Phosphate, pH adjusted to 4.5 with phosphoric acid[1]

-

Flow Rate: 0.6 mL/min[1]

-

Column Temperature: 30°C[1]

-

Detection Wavelength: 270 nm[1]

-

Injection Volume: 10 µL

d. Standard and Sample Preparation:

-

Standard Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired linear range (e.g., 0.01, 0.1, 1, 10, 25, 50 mg/L).

-

Sample Preparation: Dilute the sample with the mobile phase to a concentration that falls within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

e. Data Analysis:

-

Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow for HPLC Analysis:

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

This GC-MS method is ideal for the quantification of this compound in complex matrices, offering high selectivity and sensitivity. It is particularly useful for trace-level analysis and for samples that may contain volatile impurities. The method involves direct injection of a diluted sample, followed by separation on a capillary column and detection by mass spectrometry.

Method Performance (Adapted from a validated method for Acetylacetone[3]):

| Parameter | Value |

| Linearity Range | 1.95 - 1950.60 µg/mL |

| Correlation Coefficient (r²) | > 0.9999 |

| Limit of Detection (LOD) | 0.18 µg/mL |

| Limit of Quantification (LOQ) | ~0.6 µg/mL (estimated as 3.3 x LOD) |

| Accuracy (Recovery) | 99.68% - 100.45% |

| Precision (RSD) | < 4.2% |

Experimental Protocol:

a. Materials and Reagents:

-

This compound reference standard (≥98% purity)

-

Methanol (GC grade)

-

Helium (carrier gas, ultra-high purity)

b. Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Autosampler

-

Data acquisition and processing software

c. Chromatographic and Mass Spectrometric Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 20:1)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 200°C

-

Hold: 5 minutes at 200°C

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

MS Acquisition Mode: Selected Ion Monitoring (SIM). Suggested ions to monitor for this compound (m/z): 134 (molecular ion), 99, 43.

d. Standard and Sample Preparation:

-

Standard Stock Solution (2000 µg/mL): Accurately weigh 200 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the desired linear range (e.g., 2, 10, 50, 200, 1000, 2000 µg/mL).

-

Sample Preparation: Dilute the sample with methanol to a concentration that falls within the calibration range.

e. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the primary quantifier ion against the concentration of the calibration standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow for GC-MS Analysis:

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

References

Application of 3-Chloropentane-2,4-dione in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropentane-2,4-dione, also known as 3-chloroacetylacetone, is a versatile bifunctional reagent that serves as a valuable building block in medicinal chemistry. Its strategic importance lies in the presence of two carbonyl groups and a reactive chlorine atom at the central carbon. The chlorine atom acts as a good leaving group, facilitating nucleophilic substitution reactions, while the 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide variety of heterocyclic systems.[1] This reactivity profile makes this compound an attractive starting material for the synthesis of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant heterocyclic compounds, particularly pyrazoles and thiazoles, which are known scaffolds in numerous approved drugs and clinical candidates.[2][3]

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of heterocyclic compounds with a range of biological activities. The two main classes of bioactive heterocycles synthesized from this precursor are pyrazoles and thiazoles.

Synthesis of Bioactive Pyrazole Derivatives

Pyrazole moieties are present in a variety of drugs with anticancer, anti-inflammatory, and antimicrobial properties.[4][5] this compound can be used to synthesize substituted pyrazoles by reaction with hydrazine derivatives. The general reaction involves the condensation of the dione with a hydrazine, leading to the formation of the pyrazole ring.

Biological Activities of Pyrazole Derivatives:

Numerous studies have demonstrated the potent biological activities of pyrazole derivatives. For instance, certain pyrazole compounds have shown significant anticancer activity against various cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (K562).[4][6]

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | K562 (Leukemia) | 0.021 | [6] |

| Compound B | A549 (Lung) | 0.69 | [6] |

| Compound C | HepG2 (Liver) | 2 | [4] |

| Compound D | MCF-7 (Breast) | 5.8 | [1] |

Note: The compounds listed are representative examples of bioactive pyrazoles and may not be directly synthesized from this compound in the cited literature, but illustrate the therapeutic potential of the pyrazole scaffold accessible from this precursor.

Synthesis of Bioactive Thiazole Derivatives

Thiazole is another critical heterocyclic scaffold found in a wide array of medicinally important compounds, including antimicrobial and anticancer agents.[7][8] The Hantzsch thiazole synthesis is a classical method for the preparation of thiazoles, which involves the reaction of an α-haloketone with a thioamide.[9] this compound can serve as the α-haloketone component in this synthesis.

Biological Activities of Thiazole Derivatives:

Thiazole derivatives have shown significant antimicrobial activity against a range of bacterial and fungal pathogens.[10][11] Their mechanism of action can vary, and they represent a promising class of compounds to combat antimicrobial resistance.

Table 2: Antimicrobial Activity of Representative Thiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound E | Staphylococcus aureus | 3.91 | [11] |

| Compound F | Bacillus pumilis | 7.69 | [7] |

| Compound G | Enterobacter cloacae | Equal to Ciprofloxacin | [7] |

| Compound H | Gram-positive bacteria | 15.63 | [12] |

Note: The compounds listed are representative examples of bioactive thiazoles. While the Hantzsch synthesis is a general route from α-haloketones like this compound, the specific compounds in the references may have been synthesized via different routes.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted Pyrazoles

This protocol describes a general method for the synthesis of pyrazole derivatives from this compound and a substituted hydrazine.

Materials:

-

This compound

-

Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

-

Ethanol

-

Sodium acetate

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the substituted hydrazine hydrochloride (1 equivalent) and sodium acetate (1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified pyrazole derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: General Procedure for the Hantzsch Synthesis of Substituted Thiazoles

This protocol outlines a general method for the synthesis of thiazole derivatives from this compound and a thioamide.

Materials:

-

This compound

-

Thioamide (e.g., thiourea)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve the thioamide (1 equivalent) in ethanol in a round-bottom flask.

-

Add this compound (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and stir for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified thiazole derivative by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

References

- 1. srrjournals.com [srrjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publishatcj.com [publishatcj.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]

- 11. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Isoxazoles from 3-Chloropentane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] The isoxazole scaffold is a key component in numerous pharmaceuticals, exhibiting a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][3] The incorporation of a halogen atom, such as chlorine, into the isoxazole ring can further modulate the compound's physicochemical properties and biological activity, making halogenated isoxazoles attractive targets in drug discovery and development.[4]

One of the most fundamental and widely used methods for the synthesis of the isoxazole ring is the condensation reaction of a β-dicarbonyl compound with hydroxylamine. This application note provides a detailed protocol for the synthesis of 4-chloro-3,5-dimethylisoxazole from 3-chloropentane-2,4-dione and hydroxylamine hydrochloride. While this specific transformation is not extensively detailed in peer-reviewed literature, the following protocol has been developed based on established methods for isoxazole synthesis from analogous β-dicarbonyl compounds.

Reaction Scheme

The synthesis proceeds via the cyclization of this compound with hydroxylamine, leading to the formation of 4-chloro-3,5-dimethylisoxazole.

Reaction: this compound + Hydroxylamine Hydrochloride → 4-Chloro-3,5-dimethylisoxazole

Experimental Protocols

Materials and Equipment:

-

This compound (CAS: 1694-29-7)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃) or other suitable base (e.g., sodium acetate, pyridine)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (optional, for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 eq). Subsequently, add a base such as potassium carbonate (1.2 eq) portion-wise to the stirring mixture. The addition of a base is crucial to neutralize the HCl salt of hydroxylamine and to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is then heated to a gentle reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is partitioned between water and a suitable organic solvent, such as dichloromethane. The aqueous layer is extracted multiple times with the organic solvent.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 4-chloro-3,5-dimethylisoxazole can be purified by vacuum distillation or column chromatography on silica gel, if necessary.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| This compound | C₅H₇ClO₂ | 134.56 | Colorless to pale yellow liquid | 1694-29-7 |

| Hydroxylamine Hydrochloride | H₄ClNO | 69.49 | White crystalline solid | 5470-11-1 |

| 4-Chloro-3,5-dimethylisoxazole | C₅H₆ClNO | 131.56 | Expected to be a liquid or low-melting solid | Not available |

Table 2: Proposed Reaction Conditions and Expected Outcome

| Parameter | Value/Description | Notes |

| Stoichiometry (this compound:NH₂OH·HCl:Base) | 1 : 1.1 : 1.2 | A slight excess of hydroxylamine and base is recommended. |

| Solvent | Ethanol | Other alcohols or polar aprotic solvents may also be suitable. |

| Temperature | Reflux | The exact temperature will depend on the boiling point of the solvent. |

| Reaction Time | 2-6 hours | To be monitored by TLC. |

| Expected Yield | Moderate to good | Yields for similar reactions are typically in this range. |

Table 3: Spectroscopic Data for the Expected Product (4-Chloro-3,5-dimethylisoxazole)

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Two singlets for the two methyl groups (at C3 and C5). |

| ¹³C NMR | Signals corresponding to the two methyl carbons, the two isoxazole ring carbons (C3 and C5), and the chlorinated carbon (C4). |

| IR Spectroscopy | Characteristic peaks for C=N and C-O stretching of the isoxazole ring. |

| Mass Spectrometry (GC-MS) [5] | Molecular ion peak corresponding to the mass of 4-chloro-3,5-dimethylisoxazole. |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-chloro-3,5-dimethylisoxazole.

Signaling Pathway/Logical Relationship Diagram

References

Coordination Chemistry of 3-Chloropentane-2,4-dione with Metal Ions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the coordination chemistry of 3-chloropentane-2,4-dione with various metal ions. It includes application notes, experimental protocols for the synthesis and characterization of its metal complexes, and a summary of key quantitative data.

Introduction

This compound, also known as 3-chloroacetylacetone (Cl-acac), is a β-diketone ligand that, upon deprotonation, forms a bidentate chelate with a wide range of metal ions through its two oxygen atoms. The presence of a chlorine atom on the central carbon of the acetylacetonate backbone can influence the electronic properties and reactivity of the resulting metal complexes, making them of interest for various applications, including catalysis, materials science, and as precursors for more complex molecules. This document outlines the synthesis and characterization of such complexes, providing researchers with the necessary protocols to explore their properties and potential applications.

Coordination and Bonding

This compound exists in equilibrium between its keto and enol tautomers. Upon reaction with a metal salt, typically in the presence of a weak base to facilitate deprotonation, the enolate form coordinates to the metal ion in a bidentate fashion, forming a stable six-membered chelate ring.

Caption: Coordination of the enolate of this compound to a metal ion.

Experimental Protocols

General Synthesis of Metal(II) Bis(3-chloropentane-2,4-dionate) Complexes

This protocol can be adapted for various divalent metal ions such as Cu(II), Ni(II), and Co(II).

Materials:

-

This compound (Cl-acacH)

-

Metal(II) chloride or acetate salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂)

-

Methanol or Ethanol

-

Sodium hydroxide or sodium acetate solution (as a base)

-

Deionized water

-

Diethyl ether or other suitable organic solvent for extraction/washing

Procedure:

-

Dissolve the metal(II) salt (1 mmol) in a minimal amount of deionized water or methanol.

-

In a separate flask, dissolve this compound (2.2 mmol, a slight excess) in methanol.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Add a stoichiometric amount of a weak base (e.g., 1 M NaOH or saturated sodium acetate solution) dropwise to the reaction mixture to facilitate the deprotonation of the ligand. The pH should be adjusted to be slightly basic.

-

A precipitate should form. Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with small portions of cold deionized water and then with a non-polar solvent like diethyl ether to remove any unreacted ligand.